molecular formula C12H17N3O3 B1492575 Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2098142-14-2

Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate

Cat. No. B1492575
CAS RN: 2098142-14-2
M. Wt: 251.28 g/mol
InChI Key: MEYIZCKCMQLZJC-UHFFFAOYSA-N
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Description

Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is a chemical compound. It is related to pyridazine compounds, which have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .


Synthesis Analysis

The synthesis of related compounds involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate. This intermediate is then reacted directly without purification. The intermediate is allowed to react with ammonium hydroxide at 70 °C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation and reaction with ammonium hydroxide . The specific reactions for Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate are not provided in the search results.

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, including Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate, have been shown to exhibit a wide range of pharmacological activities, one of which is antimicrobial action. These compounds can be structured to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .

Antidepressant and Anxiolytic Effects

The compound’s structure allows it to interact with central nervous system receptors, which may lead to potential applications as antidepressants or anxiolytics. Research into pyridazine derivatives has indicated their utility in modulating neurotransmitter systems involved in mood and anxiety disorders .

Cardiovascular Therapeutics

Some pyridazine derivatives have been developed as positive inotropic agents for the treatment of congestive heart failure (CHF). The structural analogs of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate could be explored for similar cardiovascular benefits .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of pyridazine derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways can be harnessed to treat various chronic inflammatory conditions .

Anticancer Properties

Pyridazine compounds have shown promise in anticancer research due to their ability to interfere with cell proliferation. The unique structure of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate may be utilized to design novel anticancer agents targeting specific cancer cell lines .

Antidiabetic Activity

Research has indicated that pyridazine derivatives can play a role in managing diabetes. They may be used to develop new therapeutic agents that regulate blood glucose levels or improve insulin sensitivity .

Neuroprotective Effects

The neuroprotective effects of pyridazine derivatives are an area of interest, particularly in the prevention and treatment of neurodegenerative diseases. The compound’s ability to modulate neuronal survival pathways could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Agrochemical Applications

Beyond pharmaceuticals, pyridazine derivatives are also known for their agrochemical properties. They can be formulated into herbicides and pesticides, providing a chemical basis for controlling weeds and pests in agricultural settings .

properties

IUPAC Name

ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-12(17)10-5-6-11(14-13-10)15-7-3-4-9(16)8-15/h5-6,9,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYIZCKCMQLZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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